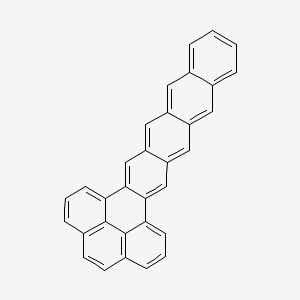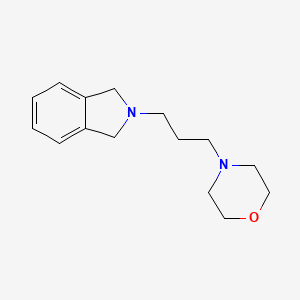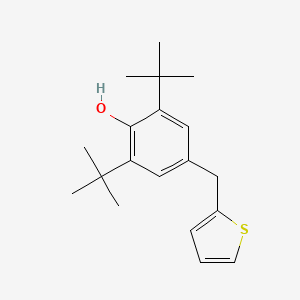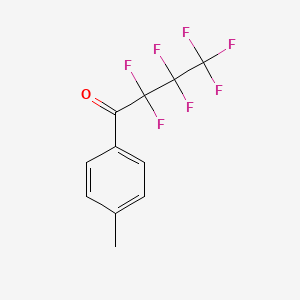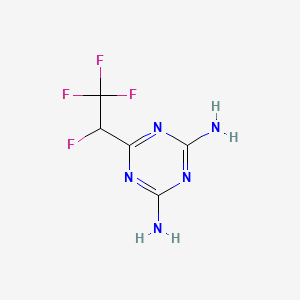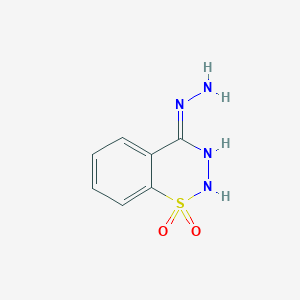
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine typically involves the reaction of benzothiadiazine derivatives with hydrazine. One common method involves the condensation of 2,3-dihydro-1lambda6,2,3-benzothiadiazine-1,1-dioxide with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its anticancer properties and its ability to modulate immune responses.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simple inorganic compound with similar reactivity but lacking the benzothiadiazine ring.
Benzothiadiazine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is unique due to its combined benzothiadiazine and hydrazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C7H8N4O2S |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
(Z)-(1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-ylidene)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-9-7-5-3-1-2-4-6(5)14(12,13)11-10-7/h1-4,11H,8H2,(H,9,10) |
Clé InChI |
NMTNCGMALSIKSB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=N/N)/NNS2(=O)=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN)NNS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
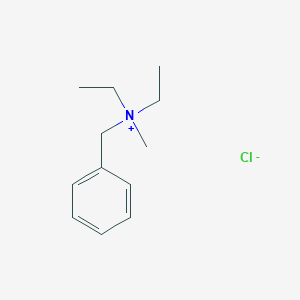

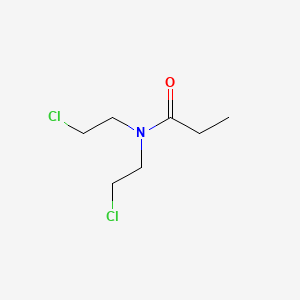
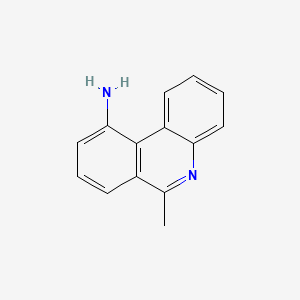
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
